Adrenic acid

Descripción general

Descripción

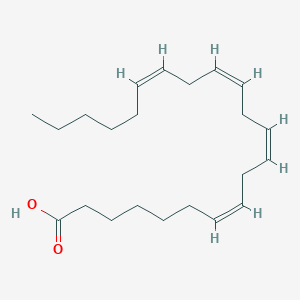

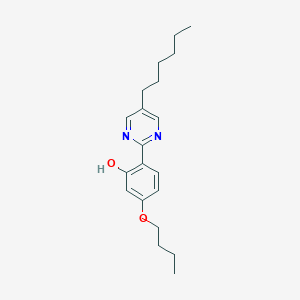

Adrenic acid, also known as docosatetraenoic acid, is a naturally occurring polyunsaturated fatty acid formed through a 2-carbon chain elongation of arachidonic acid . It is one of the most abundant fatty acids in the early human brain .

Synthesis Analysis

Adrenic acid is the 2-carbon elongation product of arachidonic acid . It is metabolized by cyclooxygenases, cytochrome P450s, and lipoxygenases . The high abundance of adrenic acid in the adrenal cortex is an unexpected finding .Molecular Structure Analysis

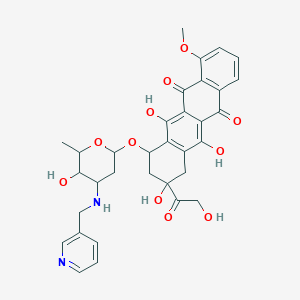

Adrenic acid has a molecular formula of C22H36O2, with an average mass of 332.520 Da and a monoisotopic mass of 332.271515 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 16 freely rotating bonds .Chemical Reactions Analysis

Adrenic acid is metabolized by cells into biologically active products such as dihomo-epoxyeicosatrienoic acids and dihomoprostaglandins . The velocity vs [S] plot for hydrolysis of 10,11-EDT by recombinant, human sEH ([E] = 3 nM) was studied .Physical And Chemical Properties Analysis

Adrenic acid has a density of 0.9±0.1 g/cm3, a boiling point of 439.5±24.0 °C at 760 mmHg, and a flash point of 336.2±18.0 °C . It has a molar refractivity of 105.8±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 360.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Adrenic Acid in Pain Management

Adrenic Acid (AdA) is an ω-6 polyunsaturated fatty acid (PUFA), derived from arachidonic acid . It is metabolized by cytochrome P450s to a group of epoxy fatty acids (EpFAs), epoxydocosatrienoic acids (EDTs) . These EpFAs are lipid mediators with various beneficial bioactivities, including exertion of analgesia . This suggests that Adrenic Acid could be used in pain management.

Adrenic Acid in Stress Reduction

Adrenic Acid-derived EpFAs have been found to reduce endoplasmic reticulum (ER) stress . This indicates that Adrenic Acid could be used in therapies aimed at reducing cellular stress.

Adrenic Acid in Inflammation Control

The study also suggests that administration of EDTs effectively alleviated carrageenan-induced inflammatory pain in rats . This indicates that Adrenic Acid could have potential applications in controlling inflammation.

Adrenic Acid in Lipid Signaling

Adrenic Acid is present at significant levels in membrane phospholipids of mouse peritoneal macrophages . This suggests that Adrenic Acid could play a role in lipid signaling.

Adrenic Acid in Immune System Function

Given its presence in cells of the innate immunity , Adrenic Acid could potentially play a role in the functioning of the immune system.

Adrenic Acid in Protein Degradation

Changes in the levels of free fatty acids, especially Adrenic Acid, may contribute to the formation of α-synuclein conformers, which are more susceptible to proteasomal degradation . This suggests that Adrenic Acid could have a role in protein degradation processes.

Mecanismo De Acción

Target of Action

Adrenic acid, also known as docosatetraenoic acid, is an ω-6 polyunsaturated fatty acid (PUFA) that is derived from arachidonic acid . It primarily targets human vascular endothelial cells and neutrophils . In human vascular endothelial cells, it is metabolized to dihomo-prostacyclin (PGI2), which inhibits thrombin-induced platelet aggregation . In neutrophils, adrenic acid inhibits the formation of the chemoattractant leukotriene B4 (LTB4) .

Mode of Action

Adrenic acid interacts with its targets by undergoing metabolism via cyclooxygenases, cytochrome P450s, and lipoxygenases . This metabolism leads to the production of various metabolites, including dihomo-epoxyeicosatrienoic acids and dihomo-prostaglandins . These metabolites then interact with their respective targets to exert their effects .

Biochemical Pathways

Adrenic acid is involved in the metabolism of alpha-linolenic acid and linoleic acid . It is metabolized by a subset of cytochrome P450s (CYPs) to generate mono-epoxide metabolites known as epoxy fatty acids (EpFAs), specifically epoxydocosatrienoic acids (EDTs) . These EpFAs are signaling molecules that play a role in various pathologies and exert primarily anti-inflammatory, antihypertensive, analgesic, antiapoptotic, and antiendoplasmic reticulum (ER) stress effects .

Pharmacokinetics

The pharmacokinetics of adrenic acid, like most drugs, strongly depends on its ability to pass through membranes via simple diffusion . Greater than 80% of all drugs contain one or more ionizable groups, and only the uncharged form of a drug can pass through a membrane by simple diffusion . .

Result of Action

The molecular and cellular effects of adrenic acid’s action are primarily anti-inflammatory and pro-resolving . In human neutrophils, adrenic acid potently inhibits the formation of the chemoattractant leukotriene B4 (LTB4), correlating with a reduction of its precursor arachidonic acid in free form . In human monocyte-derived macrophages, exposure to adrenic acid enhances the efferocytosis (engulfment of apoptotic cells) of apoptotic human neutrophils .

Direcciones Futuras

Adrenic acid is a subject of interest in the field of ferroptosis, a newly discovered type of cell death. It is well known that ferroptotic cell death occurs through lipid peroxidation accumulation . Lipoxygenase (ALOX) serves as one of the major enzymes for the oxygenation of arachidonic acid, an essential polyunsaturated fatty acid (PUFA), finally triggering lipid peroxidation and ferroptosis . This suggests potential future directions for research into the role of adrenic acid in health and disease .

Propiedades

IUPAC Name |

(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSWSIQAPQLDBP-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Adrenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

28874-58-0 | |

| Record name | 7Z,10Z,13Z,16Z-Docosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28874-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,10,13,16-DOCOSATETRAENOIC ACID, (ALL-Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64F675W6EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adrenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)

![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)